9-Octadecen-1-ol, (9Z)-, phosphate, potassium salt

Beschreibung

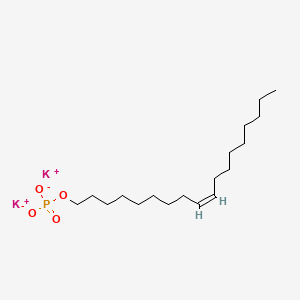

9-Octadecen-1-ol, (9Z)-, phosphate, potassium salt (CAS 59125-49-4), also known as oleyl phosphate, potassium salt, is a potassium-neutralized phosphate ester derived from oleyl alcohol [(Z)-9-octadecen-1-ol, CAS 143-28-2]. Its molecular formula is C₁₈H₃₅K₂O₄P, with a molecular weight of 424.64 g/mol . The compound features a single oleyl chain (a C18 monounsaturated alkyl group with a cis double bond at position 9) esterified to a phosphate group, which is counterbalanced by two potassium ions. This structure confers surfactant properties, making it valuable in industrial applications such as emulsifiers, lubricants, and corrosion inhibitors .

Eigenschaften

CAS-Nummer |

59125-49-4 |

|---|---|

Molekularformel |

C18H35K2O4P |

Molekulargewicht |

424.6 g/mol |

IUPAC-Name |

dipotassium;[(Z)-octadec-9-enyl] phosphate |

InChI |

InChI=1S/C18H37O4P.2K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;;/h9-10H,2-8,11-18H2,1H3,(H2,19,20,21);;/q;2*+1/p-2/b10-9-;; |

InChI-Schlüssel |

NZPBRWXFHYMECG-XXAVUKJNSA-L |

Isomerische SMILES |

CCCCCCCC/C=C\CCCCCCCCOP(=O)([O-])[O-].[K+].[K+] |

Kanonische SMILES |

CCCCCCCCC=CCCCCCCCCOP(=O)([O-])[O-].[K+].[K+] |

Physikalische Beschreibung |

Liquid |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Phosphorylation of Oleyl Alcohol

- Reactants: Oleyl alcohol and phosphoric acid (H3PO4) or phosphorus oxychloride (POCl3).

- Reaction Conditions: Typically conducted under controlled temperature (50–150°C) with stirring to ensure complete esterification.

- Catalysts: Acid catalysts or dehydrating agents may be used to drive the reaction forward.

- Mechanism: The hydroxyl group of oleyl alcohol reacts with phosphoric acid to form mono- or diesters of phosphoric acid.

Neutralization to Form Potassium Salt

- Neutralizing Agent: Potassium hydroxide (KOH) or potassium carbonate (K2CO3).

- Process: The phosphate ester is dissolved or suspended in water or an appropriate solvent, then neutralized by slow addition of the potassium base under stirring.

- Temperature Control: The reaction is maintained below 40°C to prevent degradation.

- Outcome: Formation of the potassium salt of oleyl phosphate, which is water-soluble and exhibits surfactant properties.

Purification and Isolation

- The reaction mixture is typically washed with water to remove inorganic salts.

- Organic solvents may be evaporated under reduced pressure.

- The product can be isolated by crystallization or drying under vacuum.

Representative Experimental Procedure (Adapted from Alkyl Phosphate Preparation Literature)

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Mix oleyl alcohol with phosphoric acid | 100–120°C, stirring, 2–4 hours | Formation of oleyl phosphate ester |

| 2 | Cool reaction mixture to <40°C | Cooling bath | Prepare for neutralization |

| 3 | Add aqueous potassium hydroxide solution slowly | <40°C, stirring, 1 hour | Neutralization to potassium salt |

| 4 | Separate organic and aqueous phases | Decantation or extraction | Removal of impurities |

| 5 | Evaporate solvent under reduced pressure | Vacuum, 50–60°C | Obtain pure potassium oleyl phosphate |

Research Findings and Analytical Data

- Yield: Typically high, around 90–95% molar yield for the phosphate ester and salt formation steps.

- Purity: Distillation or recrystallization can achieve >95% purity.

- Characterization: Confirmed by ^31P NMR spectroscopy showing phosphate ester peaks; IR spectroscopy shows characteristic P=O and P–O–C bands.

- Safety: Alkyl phosphates including potassium oleyl phosphate are relatively non-toxic and non-irritating at typical use concentrations.

Comparative Table of Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Oleyl alcohol purity | >95% | Starting material quality affects yield |

| Phosphoric acid ratio | 1:1 to 1:1.2 (molar) | Slight excess to drive esterification |

| Reaction temperature | 100–120°C | Controlled to avoid side reactions |

| Neutralization agent | KOH (30–45% aqueous solution) | Added slowly to control pH |

| Neutralization temperature | <40°C | Prevents decomposition |

| Reaction time (esterification) | 2–4 hours | Ensures complete conversion |

| Reaction time (neutralization) | 1 hour | Sufficient for complete salt formation |

| Yield | 90–95% | High efficiency |

| Purity | >95% | Verified by chromatographic methods |

Notes on Industrial Scale Preparation

- Industrial synthesis may use continuous reactors with controlled temperature and pH monitoring.

- Use of solvents such as toluene or isopropanol can facilitate phase separation.

- Waste streams containing inorganic salts are treated before disposal.

- Quality control includes NMR, IR, and HPLC analysis to ensure batch consistency.

Analyse Chemischer Reaktionen

Reaction Types

The compound participates in two primary reaction types: oxidation and substitution , driven by its functional groups (phosphate ester and unsaturated alkyl chain).

Oxidation Reactions

The double bond at the 9th carbon position (C9) and the phosphate ester group are susceptible to oxidation. Common reagents include:

-

Oxidizing agents : Hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (t-BHP), or ozone (O₃).

-

Mechanism : The double bond undergoes epoxidation, dihydroxylation, or cleavage, depending on the oxidizing agent.

| Reaction Type | Reagents | Products |

|---|---|---|

| Epoxidation | H₂O₂, acid catalyst | Epoxide derivatives |

| Dihydroxylation | Osmium tetroxide | Vicinal diol derivatives |

| Ozonolysis | Ozone (O₃) | Aldehydes/ketones |

Substitution Reactions

The phosphate ester group can undergo nucleophilic substitution. Common nucleophiles include:

-

Alcohols/amines : React with the ester to form new phosphates (e.g., sodium or calcium salts).

-

Hydroxide ions : Hydrolysis under acidic/basic conditions yields phosphoric acid and oleyl alcohol.

| Reaction Type | Reagents | Products |

|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻ | Phosphoric acid + oleyl alcohol |

| Alkoxylation | ROH (alcohol) | Alkyl phosphate esters |

Reaction Mechanisms

The dual amphiphilic structure (hydrophilic phosphate head and hydrophobic alkyl tail) governs reactivity:

-

Surfactant Activity : The phosphate group interacts with polar solvents (e.g., water), while the alkyl chain associates with non-polar phases, stabilizing emulsions.

-

Electrophilic/Nucleophilic Behavior : The ester oxygen in the phosphate group acts as an electron donor, making the carbonyl carbon susceptible to nucleophilic attack.

Product Characterization

Key physical and chemical properties influence reaction outcomes:

| Property | Value | Reference |

|---|---|---|

| CAS Number | 59125-49-4 | |

| Molecular Formula | C₁₈H₃₅K₂O₄P | |

| Molecular Weight | 424.64 g/mol | |

| Boiling Point | 477.9°C (at 760 mmHg) | |

| Flash Point | 242.8°C |

Wissenschaftliche Forschungsanwendungen

Chemistry

- Surfactant and Emulsifying Agent : Used in various chemical reactions and formulations to stabilize mixtures of oil and water. Its amphiphilic nature allows it to reduce surface tension effectively.

- Reactions : Acts as a reagent in organic synthesis and can modify other compounds through oxidation or substitution reactions.

Biology

- Cell Membrane Studies : Employed in research involving lipid metabolism and cell membrane dynamics. Its incorporation into lipid bilayers can help elucidate membrane fluidity and permeability.

- Drug Delivery Systems : Investigated for its potential as a carrier for drug formulations due to its ability to enhance solubility and bioavailability.

Medicine

- Pharmaceutical Formulations : Utilized as an excipient in drug formulations to improve stability and delivery of active pharmaceutical ingredients.

- Toxicology Studies : Evaluated for safety profiles; studies indicate low toxicity with no significant adverse effects observed at standard dosages .

Industrial Applications

- Cosmetics and Personal Care Products : Widely used in lotions, creams, and hair care products due to its emulsifying properties which help blend oil and water phases effectively.

- Industrial Lubricants : Functions as a lubricant additive that enhances performance by reducing friction.

Safety Profile

Research indicates that 9-Octadecen-1-ol, (9Z)-, phosphate, potassium salt exhibits a favorable safety profile. Toxicological assessments have shown that it is relatively non-toxic with high oral LD50 values (>2 g/kg) in animal studies . It has been classified as non-irritating in most applications but may cause moderate ocular irritation at higher concentrations.

Case Study 1: Cosmetic Formulation

A study examining the use of oleyl phosphate in skin creams demonstrated improved emulsion stability compared to traditional emulsifiers. The compound's unique properties allowed for enhanced moisture retention and skin feel.

Case Study 2: Drug Delivery Systems

Research on the incorporation of oleyl phosphate into liposomal drug delivery systems showed increased encapsulation efficiency and controlled release profiles for hydrophobic drugs, indicating its potential for enhancing therapeutic efficacy.

Wirkmechanismus

The mechanism of action of 9-Octadecen-1-ol, (9Z)-, phosphate, potassium salt involves its interaction with lipid membranes and proteins. The phosphate group allows the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the potassium salt form can interact with ion channels and transporters, influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

Key Differences :

- Solubility : The potassium salt (59125-49-4) is water-soluble due to its ionic nature, whereas dioleyl hydrogen phosphate (14450-07-8) is oil-soluble .

- Acidity : Dihydrogen phosphate (24613-61-4) has two acidic protons, enabling reactivity in acidic conditions, while the potassium salt is neutral .

- Functionality: Trioleyl phosphate (3305-68-8) lacks ionic groups, making it suitable for non-polar applications like lubricants .

Comparison with Sulfated Derivatives

Key Differences :

- Functional Group : Sulfates (e.g., 94279-88-6) have a sulfate (-OSO₃⁻) group, which enhances water solubility and foaming compared to phosphates .

- Stability : Phosphates (e.g., 59125-49-4) exhibit better thermal and hydrolytic stability than sulfates, which degrade under high heat .

Comparison with Ethoxylated Derivatives

Key Differences :

- HLB Flexibility : Ethoxylated derivatives (e.g., 39464-69-2) allow adjustment of HLB by varying ethylene oxide units, whereas the potassium salt has a fixed HLB .

- Biodegradability: Ethoxylated phosphates are more biodegradable but less stable under acidic conditions compared to non-ethoxylated analogs .

Biologische Aktivität

9-Octadecen-1-ol, (9Z)-, phosphate, potassium salt, commonly referred to as oleic acid phosphate, is a phospholipid derivative that plays a significant role in various biological processes. This compound is particularly noted for its interaction with cellular signaling pathways and its applications in biochemical research and potential therapeutic contexts.

Chemical Structure and Properties

The compound is characterized by its long-chain fatty alcohol structure with a phosphate group. Its molecular formula is CHOP, and it exhibits amphiphilic properties, making it suitable for use as a surfactant and emulsifier in various formulations.

Interaction with Enzymes

Oleic acid phosphate acts primarily through the inhibition of protein tyrosine phosphatase 1B (PTP1B), a critical regulator in insulin and leptin signaling pathways. This inhibition enhances insulin signaling, which is crucial for glucose metabolism regulation.

Modulation of Cellular Pathways

The compound influences several biochemical pathways:

- Insulin Signaling : By inhibiting PTP1B, oleic acid phosphate promotes enhanced insulin sensitivity.

- Lipid Metabolism : It serves as a substrate for enzymes involved in lipid metabolism, potentially influencing energy homeostasis.

- Gene Expression : The compound can modulate the activity of signaling molecules such as kinases and phosphatases, impacting gene expression related to metabolism and cell growth.

In Vitro Studies

In laboratory settings, oleic acid phosphate has demonstrated stability under specific conditions but may degrade over time, affecting its biological activity. Studies have shown that at low concentrations, it can enhance metabolic activity in cultured cells.

Animal Model Studies

Research involving animal models has indicated that the effects of oleic acid phosphate vary with dosage:

- Low Doses : Beneficial effects on metabolic activity and immune response modulation have been observed.

- High Doses : Potential adverse effects were noted at elevated concentrations, highlighting the importance of dosage in therapeutic applications .

Toxicological Assessments

Safety assessments indicate that oleic acid phosphate exhibits low toxicity:

- Oral LD50 : Greater than 2 g/kg in rat studies, indicating a relatively high safety margin for oral administration .

- No Observed Adverse Effect Levels (NOAEL) : Established at 1000 mg/kg bw/day for both male and female rats during 28-day studies .

Irritation Potential

While generally safe, some studies have reported moderate ocular irritation potential when tested in vitro. However, formulations containing oleic acid phosphate diluted appropriately showed minimal irritation .

Liposome Formation

Oleic acid phosphate is utilized in the preparation of liposomes and other lipid-based drug delivery systems due to its surfactant properties. This application is critical in enhancing the bioavailability of therapeutic agents .

Research Applications

The compound has been explored as a ligand for lysophosphatidic acid receptors and as an activator of peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism regulation .

Q & A

Q. What are the recommended methods for synthesizing 9-Octadecen-1-ol, (9Z)-, phosphate, potassium salt?

Answer: Synthesis typically involves phosphorylation of oleyl alcohol [(9Z)-9-Octadecen-1-ol] followed by neutralization with potassium hydroxide. Key steps include:

- Phosphorylation : Reacting oleyl alcohol with phosphorus oxychloride (POCl₃) under controlled anhydrous conditions to form the phosphate ester intermediate.

- Neutralization : Treating the intermediate with KOH to yield the potassium salt.

- Purification : Use solvent extraction or column chromatography to isolate the product. Confirmation of synthesis can be achieved via FT-IR (P=O stretching ~1250 cm⁻¹) and ³¹P NMR (δ ~0 to -5 ppm for phosphate esters) .

Q. How can researchers characterize the molecular structure and purity of this compound?

Answer:

- Structural Confirmation :

- Purity Assessment :

Q. What are the primary safety considerations when handling this compound in laboratory settings?

Answer:

- Skin/Eye Irritation : While specific toxicity data for the phosphate salt is limited, oleyl alcohol (parent compound) is a known irritant (Draize test: moderate irritation score) . Use PPE (gloves, goggles) and work in a fume hood.

- Storage : Store anhydrous conditions to prevent hydrolysis; potassium salts are hygroscopic .

- Waste Disposal : Neutralize acidic byproducts before disposal per institutional guidelines .

Advanced Research Questions

Q. How can the compound's interactions with lipid bilayers be experimentally analyzed?

Answer:

- Model Membrane Systems : Incorporate the compound into liposomes (e.g., DOPC/DOPG mixtures) and assess bilayer stability via:

- Surface Pressure Analysis : Langmuir-Blodgett trough experiments to study monolayer packing and critical micelle concentration (CMC) .

Q. What strategies are effective in resolving discrepancies in reported CAS registry numbers for derivatives?

Answer:

Q. What methodologies are used to study the compound's role in surfactant or emulsifier formulations?

Answer:

- Emulsification Efficiency : Conduct droplet size analysis (dynamic light scattering) in oil-water systems.

- Interfacial Tension : Use a pendant drop tensiometer to measure reductions in tension at oil/water interfaces.

- Comparative Studies : Benchmark against sodium oleate () to evaluate cation-dependent performance (K⁺ vs. Na⁺) .

Data Contradiction Analysis

Example : Conflicting CAS numbers may arise from:

- Registration Updates : Older entries (e.g., 37310-83-1 in ) may lack stereochemical specificity, while newer entries (91697-15-3 in ) include (Z)-configuration.

- Supplier Variations : Commercial samples (e.g., 59125-49-4 in ) may use proprietary identifiers. Always verify structures via analytical data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.